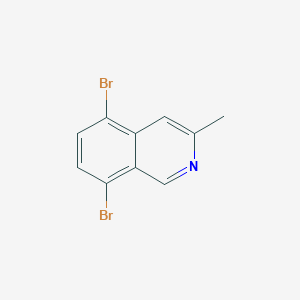

5,8-Dibromo-3-methylisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dibromo-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWWWADGJUIZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Aspects of 5,8 Dibromo 3 Methylisoquinoline

Electrophilic Substitution Reactions on the Isoquinoline (B145761) Core

Electrophilic substitution reactions on the isoquinoline scaffold are a key method for its functionalization. The inherent electronic properties of the bicyclic system, along with the influence of substituents, determine the position and rate of these reactions.

In the unsubstituted isoquinoline molecule, electrophilic aromatic substitution (SEAr) preferentially occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring. This is because the nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack. Consequently, the carbocyclic ring is more electron-rich and thus more susceptible to reaction with electrophiles. The most favored positions for electrophilic attack are C5 and C8. google.comthieme-connect.de This regioselectivity is attributed to the greater stability of the Wheland intermediate (a resonance-stabilized carbocation) formed during the reaction. Attack at positions 5 and 8 allows for the positive charge to be delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring.

The presence of substituents on the isoquinoline ring significantly influences the regioselectivity and rate of subsequent electrophilic substitution reactions. In 5,8-dibromo-3-methylisoquinoline, the directing effects of the two bromine atoms and the methyl group must be considered.

A computational approach, RegioSQM, has been developed to predict the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems by calculating the free energies of protonation at different carbon atoms. chemrxiv.org While not an experimental result for this specific molecule, such methods can provide theoretical predictions for the most likely sites of further substitution.

Nucleophilic Substitution and Addition Reactions

The electron-deficient nature of the pyridine ring in isoquinoline makes it susceptible to nucleophilic attack, particularly at positions C1 and C3. The presence of good leaving groups, such as halogens, on the ring can facilitate nucleophilic aromatic substitution (SNAr).

The bromine atoms at positions C5 and C8 of this compound are attached to the benzene portion of the molecule. Nucleophilic aromatic substitution on aryl halides is generally difficult but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. acs.org In this molecule, the entire pyridine ring acts as an electron-withdrawing group, which can activate the attached benzene ring towards nucleophilic attack.

Research on the closely related 6,8-dibromoquinoline (B11842131) has demonstrated that the bromine atoms can be displaced by various nucleophiles. researchgate.net For instance, copper-induced nucleophilic substitution with sodium methoxide (B1231860) (NaOMe) in DMF afforded 6,8-dimethoxyquinoline (B1356820) in good yield. researchgate.net Reactions with copper cyanide (CuCN) led to a mixture of cyano-substituted quinolines. researchgate.net These findings strongly suggest that the bromine atoms at C5 and C8 in this compound are susceptible to nucleophilic substitution, particularly in the presence of a catalyst like copper. Amines are common nucleophiles used in such reactions, and their reactivity is influenced by factors like basicity and steric hindrance. youtube.commasterorganicchemistry.com

Table 1: Examples of Nucleophilic Substitution on a Related Dibromo-heterocycle This table is based on data for 6,8-dibromoquinoline and is illustrative of the potential reactivity of the brominated positions in this compound.

| Reactant | Nucleophile | Conditions | Product(s) | Yield | Reference |

| 6,8-Dibromoquinoline | NaOMe | Cu, DMF | 6,8-Dimethoxyquinoline | 84% | researchgate.net |

| 6,8-Dibromoquinoline | CuCN | Boiling | 6-Bromo-8-cyanoquinoline, 8-Bromo-6-cyanoquinoline, 6,8-Dicyanoquinoline | Mixture | researchgate.net |

Oxidative and Reductive Transformations

The isoquinoline ring system can undergo both oxidation and reduction, with the outcome often depending on the reaction conditions and the nature of the substituents present.

Oxidation: Vigorous oxidation of unsubstituted isoquinoline with reagents like alkaline potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of either the benzene or the pyridine ring, resulting in a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. thieme-connect.de The presence of substituents can direct the oxidation. For alkyl side chains on an aromatic ring, potassium permanganate can oxidize them to carboxylic acids, provided there is a benzylic hydrogen present. masterorganicchemistry.com In the case of this compound, oxidation with a strong oxidizing agent like KMnO₄ could potentially lead to the oxidation of the methyl group at C3 to a carboxylic acid, forming 5,8-dibromo-isoquinoline-3-carboxylic acid. Alternatively, under harsh conditions, ring cleavage could occur. The presence of the deactivating bromo groups might offer some resistance to the oxidative cleavage of the benzene ring.

Reduction: The reduction of the isoquinoline ring can also be controlled to selectively hydrogenate either the pyridine or the benzene ring. Catalytic hydrogenation of isoquinoline in the presence of platinum in a neutral solvent like methanol (B129727) tends to reduce the pyridine ring, yielding 1,2,3,4-tetrahydroisoquinoline. thieme-connect.de However, if the reduction is carried out in a strong acidic medium (e.g., platinum with concentrated HCl), the benzene ring is preferentially reduced to give 5,6,7,8-tetrahydroisoquinoline. thieme-connect.de Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) typically reduce the pyridine ring. nih.gov For this compound, reduction would likely follow these general patterns, with the specific outcome being dependent on the chosen reagent and conditions. The bromine atoms may also be susceptible to reduction (hydrodehalogenation) under certain catalytic hydrogenation conditions.

Radical Reactions Involving Brominated Isoquinolines

Radical reactions provide another avenue for the functionalization of this compound, particularly at the methyl group.

N-Bromosuccinimide (NBS) is a common reagent used for the radical bromination of allylic and benzylic C-H bonds, a reaction known as the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.com The methyl group at the C3 position of this compound is analogous to a benzylic position, as it is attached to an aromatic ring system. Therefore, treatment of this compound with NBS in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light or heat would be expected to result in the bromination of the methyl group, yielding 5,8-dibromo-3-(bromomethyl)isoquinoline. This reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic-type radical, which then reacts with a bromine source. masterorganicchemistry.comyoutube.com NBS is often used instead of Br₂ for these reactions because it provides a low, constant concentration of Br₂, which minimizes competing electrophilic addition reactions to any double bonds. masterorganicchemistry.com

Furthermore, NBS can also act as an oxidant in some contexts. Studies on tetrahydroquinolines have shown that NBS can mediate both bromination and oxidative dehydrogenation in a one-pot reaction, proceeding through both electrophilic and radical pathways. nih.govrsc.org

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for "," including the specified subsections on triradical ions and detailed mechanistic elucidation, without resorting to speculation.

General chemical principles suggest that the bromine and methyl substituents on the isoquinoline core would influence its reactivity. For instance, the methyl group could potentially be a site for radical abstraction, and the bromine atoms could participate in various coupling reactions or be subjected to radical-induced cleavage under specific conditions. An analogous, though distinct, case is the radical bromination of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) under photocatalytic conditions, which resulted in the formation of ethyl 5,8-dibromo-2-(dibromomethyl)-6,7-dimethoxyquinoline-3-carboxylate. nih.govresearchgate.net This highlights the potential for radical reactions on similar heterocyclic scaffolds.

However, without specific experimental data or theoretical calculations for this compound, any detailed discussion on its radical chemistry or reaction pathways would be unsubstantiated. Further empirical research is required to elucidate the specific chemical behaviors outlined in the user's request.

Derivatization Strategies and Analog Synthesis

Synthesis of Monobrominated Isoquinoline (B145761) Analogs (e.g., 5-Bromo-3-methylisoquinoline, 8-Bromo-3-methylisoquinoline)

Electrophilic bromination of the isoquinoline ring system is known to be influenced by the solvent and the brominating agent used. For instance, the bromination of isoquinoline itself using agents like N-bromosuccinimide (NBS) in strong acids such as sulfuric acid can lead to the formation of 5-bromoisoquinoline (B27571) as the major product. orgsyn.orggoogle.com Careful temperature control is crucial to suppress the formation of the 8-bromoisoquinoline (B29762) isomer. orgsyn.org It is reasonable to infer that similar conditions could be applied to the regioselective synthesis of 5-bromo-3-methylisoquinoline. The methyl group at the C3 position is unlikely to significantly alter the electronic effects that favor bromination at the C5 position.

The synthesis of 8-bromo-3-methylisoquinoline (B1449664) would likely require alternative strategies, potentially involving a multi-step synthesis or the use of specific directing groups to favor bromination at the C8 position. One possible route could involve the synthesis of 3-methyl-8-hydroxy-5,6,7,8-tetrahydroquinoline, followed by conversion of the hydroxyl group to a bromine atom using a reagent like phosphorus tribromide, and subsequent aromatization. prepchem.com

Table 1: Key Reagents in the Synthesis of Monobrominated Isoquinolines

| Reagent | Role | Relevant Isomer | Reference |

| N-Bromosuccinimide (NBS) | Brominating Agent | 5-Bromo | orgsyn.orggoogle.com |

| Sulfuric Acid (H₂SO₄) | Solvent/Catalyst | 5-Bromo | orgsyn.orggoogle.com |

| Phosphorus Tribromide (PBr₃) | Brominating Agent | 8-Bromo (in multi-step synthesis) | prepchem.com |

Halogen-Metal Exchange Reactions for Further Functionalization

Halogen-metal exchange reactions are a powerful tool for the further functionalization of 5,8-dibromo-3-methylisoquinoline. wikipedia.org This reaction involves the treatment of the dibromo compound with an organometallic reagent, typically an organolithium or Grignard reagent, to selectively replace one of the bromine atoms with a metal, creating a new organometallic intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups.

Commonly used reagents for halogen-metal exchange include n-butyllithium (n-BuLi) and isopropylmagnesium chloride (i-PrMgCl). nih.gov The resulting organolithium or organomagnesium species can be quenched with electrophiles such as aldehydes, ketones, carbon dioxide (to form carboxylic acids), or alkyl halides.

Table 2: Reagents for Halogen-Metal Exchange and Subsequent Functionalization

| Reagent | Purpose | Potential Outcome | Reference |

| n-Butyllithium (n-BuLi) | Halogen-Lithium Exchange | Formation of a lithiated isoquinoline | wikipedia.orgnih.gov |

| Isopropylmagnesium chloride (i-PrMgCl) | Halogen-Magnesium Exchange | Formation of a Grignard reagent | nih.gov |

| Benzaldehyde (B42025) | Electrophile | Introduction of a benzyl (B1604629) alcohol moiety | |

| Carbon Dioxide (CO₂) | Electrophile | Introduction of a carboxylic acid group |

Cross-Coupling Reactions (e.g., Suzuki, Ullmann) for C-C and C-Heteroatom Bond Formation

Cross-coupling reactions are among the most versatile methods for the derivatization of this compound, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. The Suzuki and Ullmann reactions are particularly noteworthy in this context.

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of the bromo-isoquinoline with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a base. This reaction is highly effective for forming C-C bonds. Research on related di- and mono-brominated quinolines has demonstrated the successful application of Suzuki coupling to introduce aryl and heteroaryl substituents. For instance, 6,8-dibromo-1,2,3,4-tetrahydroquinolines and 5,7-dibromo-8-methoxyquinoline (B102607) have been successfully coupled with various substituted phenylboronic acids. This suggests that this compound would be a suitable substrate for similar transformations, allowing for the synthesis of 5,8-diaryl-3-methylisoquinolines or selectively functionalized mono-aryl derivatives.

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming C-N, C-O, and C-S bonds. The reaction of a bromo-isoquinoline with an amine, alcohol, or thiol in the presence of a copper catalyst and a base can lead to the corresponding amino-, alkoxy-, or thio-substituted isoquinolines. Studies have shown that brominated heterocycles, including 4-bromoisoquinoline, can undergo Ullmann-type amination reactions. This indicates the potential for introducing a wide range of nitrogen-based functional groups at the C5 and/or C8 positions of this compound.

Table 3: Key Components of Cross-Coupling Reactions for Derivatization

| Reaction | Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium complex (e.g., Pd(PPh₃)₄) | Organoboron reagent (e.g., Ar-B(OH)₂) | C-C |

| Ullmann Condensation | Copper salt (e.g., CuI) | Amine, Alcohol, or Thiol | C-N, C-O, or C-S |

Synthesis of Polybrominated Isoquinoline Derivatives

The synthesis of polybrominated isoquinoline derivatives, containing more than two bromine atoms, can be achieved through further bromination of this compound or by starting from a different precursor. The introduction of additional bromine atoms can further modulate the electronic properties of the molecule and provide additional handles for functionalization.

While specific methods for the exhaustive bromination of this compound are not extensively documented, general principles of electrophilic aromatic substitution on the isoquinoline ring suggest that further bromination would likely occur at the remaining available positions on the carbocyclic ring, such as C6 and C7, or potentially at the C4 position of the heterocyclic ring, depending on the reaction conditions. The synthesis of a 1,4,5-tribromo-3-methylisoquinoline has been noted, indicating that bromination can also occur on the pyridine (B92270) ring. nih.gov

An alternative approach involves the radical bromination of a suitably substituted precursor. For example, the radical bromination of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate with N-bromosuccinimide (NBS) under photocatalytic conditions has been shown to result in a tetrabrominated product, with bromination occurring at the C5 and C8 positions of the ring and on the C2-methyl group. nih.gov This suggests that similar conditions could potentially lead to the formation of polybrominated derivatives of 3-methylisoquinoline (B74773).

Stereoselective Synthesis of Chiral Analogs

The development of stereoselective methods for the synthesis of chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity is often crucial for biological activity. The introduction of chirality can be achieved through various asymmetric transformations.

One common strategy for synthesizing chiral isoquinoline alkaloids involves the asymmetric reduction of a 3,4-dihydroisoquinoline (B110456) precursor. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. While this approach would require the initial synthesis of a suitable 5,8-dibromo-3-methyl-3,4-dihydroisoquinoline intermediate, it offers a reliable method for establishing a stereocenter at the C1 position.

Another promising approach is the catalytic asymmetric allylation of 3,4-dihydroisoquinolines. This reaction, often catalyzed by a chiral copper complex, allows for the introduction of an allyl group at the C1 position with high enantioselectivity. nih.gov The resulting chiral 1-allyl-tetrahydroisoquinoline can then be further modified.

While these methods have been established for the synthesis of various chiral isoquinoline derivatives, their direct application to a substrate as heavily substituted as this compound would require careful optimization of reaction conditions to account for the electronic and steric effects of the bromine and methyl substituents.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5,8-Dibromo-3-methylisoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its proton and carbon signals.

¹H NMR Spectroscopy for Proton Environment Elucidation

¹H NMR spectroscopy provides precise information about the number, type, and connectivity of protons in a molecule. In this compound, the aromatic protons and the methyl group protons will resonate at characteristic chemical shifts, influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the isoquinoline (B145761) ring system.

Aromatic Protons: The protons on the isoquinoline core are expected to appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (multiplicity) will be dictated by their positions relative to the bromine and methyl substituents.

Methyl Protons: The protons of the methyl group at the C3 position will typically appear as a singlet in the upfield region of the spectrum.

Precise chemical shift values and coupling constants are critical for confirming the substitution pattern.

¹³C NMR (CMR) Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift being highly sensitive to its hybridization and electronic environment. wisc.edu

Aromatic Carbons: The carbons of the isoquinoline ring will resonate in the downfield region of the spectrum (typically δ 120-150 ppm). The carbons directly attached to the bromine atoms (C5 and C8) will experience a significant downfield shift due to the halogen's inductive effect.

Methyl Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum.

Broadband proton decoupling is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing correlations between different nuclei, providing unambiguous evidence for the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. sdsu.edu For this compound, COSY would be used to confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.eduscience.gov This experiment is invaluable for assigning the proton and carbon signals of each C-H unit in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduscience.gov This is crucial for piecing together the entire molecular structure by connecting fragments and identifying quaternary carbons (carbons with no attached protons). For instance, HMBC can show correlations from the methyl protons to the C3 and C4 carbons of the isoquinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, even if they are not directly bonded. researchgate.net This can be useful for confirming the substitution pattern and understanding the molecule's conformation in solution.

| Technique | Information Gained |

| COSY | ¹H-¹H correlations through bonds (J-coupling) |

| HSQC | ¹H-¹³C one-bond correlations |

| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) |

| NOESY | ¹H-¹H correlations through space (proximity) |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₀H₇Br₂N).

The mass spectrum also reveals characteristic fragmentation patterns upon ionization. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion peak (M⁺) and its fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation analysis can provide further structural information by identifying stable fragments formed through the loss of specific groups, such as the methyl group or bromine atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. westmont.edumsu.edursc.org

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for: docbrown.info

Aromatic C-H stretching vibrations (above 3000 cm⁻¹). vscht.cz

C=C and C=N stretching vibrations of the isoquinoline ring system (in the 1600-1450 cm⁻¹ region). vscht.cz

C-H bending vibrations.

The C-Br stretching vibrations, which typically appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. westmont.edu It is particularly sensitive to non-polar bonds and can be useful for identifying the vibrations of the carbon backbone and the C-Br bonds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=C/C=N Stretch | 1600 - 1450 |

| C-H Bend | ~1450 - 1000 |

| C-Br Stretch | < 800 |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. sharif.edu The isoquinoline ring system of this compound contains a π-conjugated system that will absorb UV or visible light, leading to characteristic absorption bands (λmax). science-softcon.de The position and intensity of these bands are influenced by the substituents on the aromatic ring. The bromine atoms and the methyl group can cause shifts in the absorption maxima compared to the parent isoquinoline molecule. This technique is often used to confirm the presence of the aromatic chromophore.

X-ray Diffraction (XRD) for Solid-State Structural Determinationnih.gov

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. nih.gov This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While specific crystallographic data for this compound has not been reported in the surveyed literature, the analysis of closely related structures provides a robust framework for understanding its likely solid-state conformation. A pertinent example is the dibromo-methyl-azaarene derivative, 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, whose crystal structure has been thoroughly characterized. nsu.ru The crystallographic data for this analogous compound reveals a triclinic crystal system and a P-1 space group, with two independent molecules in the asymmetric unit. nsu.ru The packing of these molecules is stabilized by a network of intermolecular interactions, including C—H⋯O hydrogen bonds and π–π stacking, which are common in such aromatic systems. nsu.ru

Given the structural similarities, it is anticipated that this compound would exhibit comparable, though not identical, crystallographic parameters and packing motifs driven by halogen bonding (C—H⋯Br) and π–π interactions between the isoquinoline ring systems.

Interactive Table 1: Representative Crystal Data for a Structurally Similar Compound Users can sort the table by clicking on the headers.

| Parameter | Value for 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone nsu.ru |

|---|---|

| Chemical Formula | C₁₂H₉Br₂NO |

| Molecular Weight | 343.02 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.7549 (5) |

| b (Å) | 11.1719 (6) |

| c (Å) | 11.5629 (5) |

| α (°) | 99.043 (4) |

| β (°) | 93.330 (4) |

| γ (°) | 111.733 (5) |

| Volume (ų) | 1146.69 (10) |

| Z (molecules/unit cell) | 4 |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterizationnih.gov

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique specifically designed to detect and characterize chemical species that possess one or more unpaired electrons. researchgate.netnih.gov Such species are termed paramagnetic and include free radicals, radical ions, and certain transition metal complexes. researchgate.net In its stable, ground-state form, this compound is a diamagnetic molecule with a closed-shell electron configuration, and therefore, it does not produce an ESR signal.

However, ESR spectroscopy would become an indispensable tool for the characterization of paramagnetic species derived from this compound. Radical cations or anions of the compound could potentially be generated through chemical or electrochemical oxidation or reduction, or as transient intermediates in certain chemical reactions, such as radical C-H functionalization processes that have been documented for isoquinolines.

If a radical species of this compound were formed, its ESR spectrum would provide a wealth of information. The spectrum arises from the transition of an unpaired electron between spin states in the presence of a magnetic field. researchgate.net The key parameters of an ESR spectrum are the g-value and the hyperfine coupling constants. The g-value is a characteristic property of the radical, with free electrons having a g-value of approximately 2.0023. researchgate.net For organic radicals, deviations from this value provide insight into the electronic environment.

Hyperfine coupling results from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei, such as ¹H (spin I=1/2) and ¹⁴N (spin I=1). researchgate.net This interaction splits the primary ESR signal into a multiplet pattern, where the number and spacing of the lines reveal the number and type of interacting nuclei, offering a detailed map of the unpaired electron's delocalization across the molecular framework.

Interactive Table 2: Theoretical Hyperfine Coupling Interactions for a Hypothetical this compound Radical This table outlines the expected nuclear spin interactions based on the compound's structure.

| Magnetic Nucleus | Natural Abundance (%) | Nuclear Spin (I) | Expected Hyperfine Splitting Pattern from a Single Nucleus |

|---|---|---|---|

| ¹H | 99.98 | 1/2 | Doublet |

| ¹⁴N | 99.63 | 1 | Triplet |

| ¹³C | 1.11 | 1/2 | Doublet (low intensity) |

| ⁷⁹Br | 50.69 | 3/2 | Quartet |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like substituted isoquinolines. nih.govnih.gov

DFT calculations are used to determine the fundamental electronic properties of molecules. By solving for the electron density, researchers can derive a wealth of information about a molecule's stability, charge distribution, and bonding characteristics. Key parameters calculated for quinoline (B57606) and isoquinoline (B145761) derivatives include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. asianpubs.org

Other important properties derived from DFT include chemical potential, hardness, softness, and electrophilicity, which help in understanding and predicting molecular behavior in chemical reactions. nih.govrsc.org For instance, studies on various quinoline derivatives have utilized DFT at levels like B3LYP/6–31 G′(d,p) to optimize molecular geometries and compute these electronic descriptors. nih.gov

Table 1: Key Electronic Properties Calculated via DFT for Heterocyclic Compounds

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness | Resistance to change in electron distribution | Measures molecular stability. |

| Electronegativity | Power of an atom to attract electrons | Predicts bond polarity and charge distribution. |

| Electrophilicity Index | Measure of energy lowering upon accepting electrons | Quantifies the electrophilic nature of a molecule. |

This table is a conceptual representation of parameters typically derived from DFT studies on quinoline and isoquinoline derivatives. nih.govasianpubs.orgrsc.org

A primary application of DFT is the prediction of where a chemical reaction is most likely to occur on a molecule (regioselectivity). Fukui functions and other local reactivity indicators are used to identify the most reactive atomic sites for nucleophilic, electrophilic, or radical attack. researchgate.net

Studies on the parent isoquinoline molecule have used Fukui functions to predict its reactivity. researchgate.netresearchgate.net For an electrophilic attack, the calculations aim to identify the atoms most susceptible to losing an electron. Theoretical analysis of isoquinoline has predicted that carbons C5 and C8 are highly reactive sites. researchgate.net However, some research notes that these theoretical predictions can sometimes be inconsistent and may not perfectly match experimental observations, highlighting the complexity of accurately modeling chemical reactivity even for seemingly simple systems. researchgate.net The choice of calculation method, such as the population analysis scheme (e.g., Hirshfield), can also influence the predicted reactivity order. researchgate.net

Table 2: Predicted Regioselectivity of Isoquinoline based on Fukui Functions

| Atomic Site | Predicted Reactivity for Electrophilic Attack | Supporting Evidence |

|---|---|---|

| Carbon 5 | High | Predicted by Fukui function calculations. researchgate.net |

| Carbon 8 | High | Predicted by Fukui function calculations. researchgate.net |

| Carbon 4 | Low | Predicted by Fukui function calculations. researchgate.netresearchgate.net |

This table is based on computational studies of the unsubstituted isoquinoline molecule and serves as an example of reactivity prediction.

While DFT is a powerful tool for modeling reaction pathways, including the structures of transition states and reaction intermediates, no specific studies detailing these calculations for 5,8-Dibromo-3-methylisoquinoline were identified in the reviewed literature. Such studies would involve mapping the energy landscape of a proposed reaction to determine activation energies and validate a hypothesized mechanism.

Ab Initio Methods and Molecular Dynamics Simulations

Beyond DFT, other computational techniques provide deeper insights into molecular behavior over time.

While high-level ab initio methods offer great accuracy, their computational expense often limits their application to smaller systems. For molecules like substituted isoquinolines, these methods are less commonly reported than DFT.

Molecular Dynamics (MD) simulations, however, are frequently used to study isoquinoline derivatives, especially in the context of medicinal chemistry and drug discovery. nih.govyoutube.com MD simulations model the physical movements of atoms and molecules over time, providing a view of molecular motion and conformational flexibility. arxiv.org For isoquinoline derivatives designed as enzyme inhibitors, MD simulations are used to explore the stability of the ligand-protein complex, analyze binding modes, and understand how interactions like hydrogen bonds contribute to binding affinity. nih.govnih.gov These simulations can serve as a "sanity check" for docking poses and help in identifying potential binding pockets on a target protein. youtube.com

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a compound's chemical structure with its biological activity or physical properties. nih.govresearchgate.net Numerous QSAR studies have been performed on isoquinoline and quinoline derivatives to guide the design of new compounds with enhanced activities, such as enzyme inhibitors. nih.govnih.govjapsonline.comresearchgate.netnih.gov

These models are built by first calculating a set of numerical values, or "descriptors," that represent the structural, steric, and electronic features of each molecule in a series. A mathematical model is then generated to link these descriptors to the observed activity. The predictive power of the resulting model is rigorously tested using statistical metrics like the cross-validated coefficient (q²) and the non-cross-validated coefficient (r²). nih.gov For example, a 3D-QSAR study on isoquinolone inhibitors of c-Jun N-terminal kinase 1 (JNK1) yielded a robust model with a q² of 0.562 and an r² of 0.994, which was then used to guide the design of new, more potent inhibitors. nih.gov

Table 3: Components of a Typical QSAR/QSPR Study for Isoquinoline Derivatives

| Component | Description | Example from Literature |

|---|---|---|

| Dataset | A series of related compounds with measured biological activity (e.g., IC₅₀ values). | 39 CDK8 inhibitors with an isoquinoline scaffold. nih.gov |

| Molecular Descriptors | Numerical representations of molecular properties (e.g., steric, electronic, topological). | MoRSE (Molecule Representation of Structures from Infrared Spectra) descriptors. japsonline.comresearchgate.net |

| Modeling Method | Statistical algorithm used to create the correlation equation. | Comparative Molecular Field Analysis (CoMFA), Genetic Algorithm-Multiple Linear Regression. nih.gov |

| Validation | Statistical tests to ensure the model is robust and predictive. | Internal (q², Leave-One-Out) and external validation. japsonline.com |

| Application | Use of the model to predict the activity of new, unsynthesized compounds. | Design of novel JNK1 inhibitors with potentially improved activity. nih.gov |

Advanced Applications in Organic Synthesis and Material Science

5,8-Dibromo-3-methylisoquinoline as a Building Block in Complex Molecule Synthesis

The structure of this compound, featuring two reactive bromine atoms at distinct positions on the carbocyclic ring, makes it a highly valuable and versatile scaffold in synthetic organic chemistry. These bromine atoms serve as functional handles for a variety of cross-coupling reactions, enabling the programmed and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds. This capability allows chemists to build complex molecular architectures from a relatively simple starting material.

The differential reactivity of aryl bromides allows for selective or sequential functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for this purpose. wikipedia.orgwikipedia.orgnih.govlibretexts.org The presence of two bromine atoms offers the potential for double coupling reactions to create symmetrical molecules or sequential, distinct couplings to build unsymmetrical structures. The methyl group at the 3-position provides an additional site for potential functionalization or can be used to tune the electronic properties and solubility of the resulting molecules.

While no specific total syntheses of natural products using this compound have been documented in readily available literature, the isoquinoline (B145761) core is a fundamental structural motif in a vast array of alkaloids with significant biological activity. google.com Compounds like this compound are considered key intermediates for accessing complex, highly substituted isoquinoline derivatives that constitute the backbone of such natural products.

The strategy would involve using the dibromo-scaffold to introduce specific side chains or to construct fused ring systems present in target natural products. For instance, a Suzuki or Sonogashira coupling could be employed to append complex organic fragments to the 5- and 8-positions, which is a common strategy in the synthesis of complex molecules. wikipedia.orgnih.gov

Table 1: Potential Cross-Coupling Reactions for Natural Product Scaffolds

| Reaction Type | Reagent | Catalyst System (Typical) | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl- or Alkyl-boronic acid/ester | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Formation of C-C bonds to build biaryl or alkyl-aryl structures. nih.gov |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | Introduction of alkynyl moieties for further elaboration or as part of a conjugated system. wikipedia.orgorganic-chemistry.org |

This table is illustrative of the potential reactions based on the general reactivity of dibromoarenes.

The generation of libraries of diverse heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. This compound is an ideal starting point for creating such libraries. Through sequential or combinatorial cross-coupling reactions, a wide variety of substituents can be introduced at the 5- and 8-positions.

For example, a Sonogashira coupling at one of the bromine positions could introduce an alkyne, which can then undergo a [3+2] cycloaddition reaction to form various five-membered heterocycles. researchgate.net Alternatively, a Buchwald-Hartwig amination could be used to introduce different amine substituents, leading to a library of 5,8-diamino-3-methylisoquinoline derivatives. nih.gov The ability to perform two distinct coupling reactions on the same scaffold significantly increases the molecular diversity that can be achieved from a single precursor. This approach is highly valuable for screening for biological activity and identifying new lead compounds in drug development programs.

Ligand Design and Coordination Chemistry Involving this compound

The isoquinoline framework, containing a nitrogen atom with a lone pair of electrons in an sp² hybrid orbital, is an excellent coordinating agent (ligand) for a wide range of metal ions. The nitrogen atom acts as a Lewis base, donating its electron pair to a metal center to form a coordination complex. The specific substituents on the isoquinoline ring can modulate the electronic properties and steric environment of the nitrogen donor, thereby influencing the stability, structure, and reactivity of the resulting metal complex.

This compound is expected to form stable complexes with various transition metals, including but not limited to palladium(II), platinum(II), rhodium(III), ruthenium(II), and copper(II). nih.govmdpi.comresearchgate.net The synthesis of such complexes typically involves reacting the isoquinoline derivative with a suitable metal salt in an appropriate solvent. The bromine atoms at the 5- and 8-positions are generally electronically withdrawing, which can influence the basicity of the isoquinoline nitrogen and, consequently, the strength of the metal-ligand bond. Furthermore, these bromo-substituents provide potential sites for secondary interactions or further reactions after complexation.

Table 2: Representative Metal Complexes with Quinoline (B57606)/Isoquinoline Ligands

| Metal Ion | Ligand Type | Resulting Complex Geometry (Typical) | Reference |

|---|---|---|---|

| Vanadium(IV) | Methyl-substituted 8-hydroxyquinolines | Five-coordinated | mdpi.com |

| Rhodium(III) | 5-Nitro-8-hydroxyquinoline-proline hybrid | Organometallic half-sandwich | nih.govmdpi.com |

| Ruthenium(II) | 5-Nitro-8-hydroxyquinoline-proline hybrid | Organometallic half-sandwich | nih.govmdpi.com |

This table provides examples of metal complexes formed with related quinoline and isoquinoline ligands to illustrate the coordinating ability of this class of compounds.

Metal complexes containing isoquinoline-type ligands are of significant interest for their potential applications in homogeneous catalysis. By coordinating to a metal center, the ligand can influence its catalytic activity, selectivity, and stability. While specific catalytic applications for complexes of this compound are not reported, analogous complexes have shown activity in various transformations.

For instance, vanadium complexes with substituted quinoline ligands have been shown to catalyze the oxidation of hydrocarbons and alcohols. mdpi.com Palladium complexes bearing N-heterocyclic ligands are central to cross-coupling reactions. It is conceivable that a palladium complex of this compound could itself be a catalyst or a pre-catalyst. The ligand could stabilize the active catalytic species, and the bromo-substituents could be used to anchor the complex to a solid support, facilitating catalyst recovery and reuse. The field of transition metal catalysis is vast, and the development of new ligands is crucial for discovering novel reactivity and improving existing catalytic systems. wikipedia.org

Q & A

Q. What are the recommended synthetic routes for 5,8-Dibromo-3-methylisoquinoline, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves bromination and methylation steps. A common approach includes:

Bromination of precursor isoquinoline derivatives using reagents like Br₂ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to minimize side reactions.

Methylation via Friedel-Crafts alkylation or nucleophilic substitution, often requiring catalysts such as AlCl₃.

Q. Critical factors affecting yield :

- Temperature : Higher temperatures (>50°C) may lead to over-bromination or decomposition .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for bromination .

- Stoichiometry : Excess brominating agents can improve di-substitution but may require purification via column chromatography (silica gel, dichloromethane/diethyl ether elution) .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: Use a multi-technique approach:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C5/C8, methyl at C3). Look for characteristic shifts: Br substituents deshield adjacent protons (δ 8.1–8.8 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.

Mass Spectrometry (HRMS) : Match experimental [M+H]⁺ values with theoretical m/z (e.g., C₁₀H₈Br₂N: 328.89 g/mol) .

IR Spectroscopy : Identify functional groups (e.g., C-Br stretch at 550–650 cm⁻¹) .

Q. Common pitfalls :

- Impurities from incomplete bromination can mimic NMR splitting patterns; cross-validate with HPLC (≥98% purity threshold) .

Advanced Research Questions

Q. What mechanistic insights explain regioselective bromination in this compound synthesis?

Answer: Regioselectivity is governed by:

Electronic effects : Electron-rich positions (C5/C8 in isoquinoline) are more reactive toward electrophilic bromination due to resonance stabilization of intermediates.

Steric hindrance : Methyl at C3 directs bromine to less hindered positions (C5/C8) .

Computational modeling : Density Functional Theory (DFT) studies can predict charge distribution and transition states to validate experimental outcomes .

Q. Experimental validation :

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Contradictions often arise from:

Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923) .

Structural analogs : Minor substitutions (e.g., Cl vs. Br) drastically alter bioactivity. Perform SAR studies with a congeneric series.

Data normalization : Use positive controls (e.g., ciprofloxacin for antibacterial tests) and report IC₅₀ values with confidence intervals .

Q. Example Conflict Resolution :

| Study | Derivative | Activity (IC₅₀, μM) | Notes |

|---|---|---|---|

| A | 5,8-Br, 3-Me | 12.5 ± 1.2 | Human cancer cell lines |

| B | 5-Br, 3-Me | >100 | Inactive in same assay |

| Conclusion: Di-bromination is critical for activity . |

Q. What advanced computational methods predict the reactivity of this compound in catalytic systems?

Answer:

Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., Pd/C for cross-coupling) to identify binding sites.

DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings; compare activation energies for Br vs. other halogens .

Machine Learning : Train models on existing reaction databases to predict optimal catalysts/solvents.

Q. Case Study :

- Catalyst : Pd(PPh₃)₄ in THF at 80°C achieves 85% yield in aryl-aryl coupling, validated by DFT-predicted low ΔG‡ .

Q. How should researchers design experiments to optimize this compound for material science applications?

Answer:

Factorial Design : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions for luminescence or conductivity .

Durability Testing : Expose derivatives to UV radiation or thermal stress; monitor degradation via TGA/DSC.

Collaborative frameworks : Integrate synthetic chemistry with computational labs for rapid iteration (e.g., CRDC subclass RDF2050108 for process simulation) .

Q. What methodologies address solubility challenges of this compound in biological assays?

Answer:

Co-solvent systems : Use DMSO-water gradients (≤10% DMSO) to maintain solubility without cytotoxicity .

Nanoparticle encapsulation : Employ lipid-based carriers (e.g., liposomes) to enhance bioavailability .

Surfactant screening : Test biocompatible agents (e.g., Tween-80) to stabilize aqueous dispersions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.